molecular formula C5H9NO B1619842 N-Allylacetamide CAS No. 692-33-1

N-Allylacetamide

Cat. No.: B1619842
CAS No.: 692-33-1
M. Wt: 99.13 g/mol
InChI Key: DVQCXAUFUOFSDW-UHFFFAOYSA-N
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Description

N-Allylacetamide is an organic compound with the molecular formula C5H9NO It is characterized by the presence of an allyl group attached to the nitrogen atom of an acetamide moiety

Mechanism of Action

Target of Action

N-Allylacetamide is a chemical compound that has been studied for its potential applications in various chemical reactions . The primary targets of this compound are the molecules it interacts with during these reactions. For instance, in the presence of a palladium catalyst and sodium t-butoxide, this compound undergoes arylative cyclisation with aryl halides .

Mode of Action

The mode of action of this compound involves its interaction with these targets. In the presence of a palladium catalyst and sodium t-butoxide, this compound reacts with aryl halides to undergo arylative cyclisation . This reaction results in the formation of benzyl-substituted oxazolines .

Biochemical Pathways

The arylative cyclisation of this compound with aryl halides is a key step in the synthesis of benzyl-substituted oxazolines . This reaction can be considered part of a larger biochemical pathway involving the transformation of this compound into more complex molecules. The downstream effects of this pathway depend on the specific context in which the reaction is being used.

Pharmacokinetics

For instance, the presence of a palladium catalyst and sodium t-butoxide is necessary for this compound to undergo arylative cyclisation .

Result of Action

The result of this compound’s action is the formation of benzyl-substituted oxazolines . This transformation represents a significant change at the molecular level, demonstrating the potential of this compound as a reactant in chemical synthesis.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of a palladium catalyst and sodium t-butoxide is necessary for the arylative cyclisation to occur . Therefore, the efficacy and stability of this compound’s action can be significantly affected by the reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Allylacetamide can be synthesized through several methods. One common approach involves the reaction of allylamine with acetic anhydride. The reaction typically proceeds under mild conditions, with the allylamine acting as a nucleophile and attacking the carbonyl carbon of the acetic anhydride, leading to the formation of this compound and acetic acid as a byproduct.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of allylamine and acetic anhydride to this compound while minimizing the formation of side products.

Chemical Reactions Analysis

Types of Reactions: N-Allylacetamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form N-allylethylamine.

    Substitution: It can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of oxides.

    Reduction: Formation of N-allylethylamine.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-Allylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

    N-Methylacetamide: Similar structure but with a methyl group instead of an allyl group.

    N-Ethylacetamide: Similar structure but with an ethyl group instead of an allyl group.

    N-Propylacetamide: Similar structure but with a propyl group instead of an allyl group.

Uniqueness: N-Allylacetamide is unique due to the presence of the allyl group, which imparts distinct reactivity compared to its methyl, ethyl, and propyl counterparts. The allyl group allows for additional reactions such as polymerization and cyclization, making this compound a versatile compound in organic synthesis.

Properties

IUPAC Name

N-prop-2-enylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-3-4-6-5(2)7/h3H,1,4H2,2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQCXAUFUOFSDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29469-99-6
Record name Acetamide, N-2-propen-1-yl-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=29469-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60219232
Record name N-Allylacetamide
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Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

692-33-1
Record name N-Allylacetamide
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URL https://commonchemistry.cas.org/detail?cas_rn=692-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Allylacetamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-allyl-
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Record name N-Allylacetamide
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Record name N-allylacetamide
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Record name N-ALLYLACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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